Structural Elucidation and NMR Characterization of (5-Chloro-2-ethoxypyridin-4-yl)methanol: A Comprehensive Technical Guide
Structural Elucidation and NMR Characterization of (5-Chloro-2-ethoxypyridin-4-yl)methanol: A Comprehensive Technical Guide
Executive Summary
(5-Chloro-2-ethoxypyridin-4-yl)methanol (CAS: 1595902-11-6)[1] is a highly functionalized heterocyclic building block frequently utilized in modern drug discovery and agrochemical development. The precise spatial arrangement of its substituents—an ethoxy group, a hydroxymethyl moiety, and a chlorine atom—imparts unique electronic properties to the core pyridine ring. This technical whitepaper provides an authoritative, in-depth guide to the structural elucidation of this molecule using 1D 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy.
Designed for analytical chemists and drug development professionals, this guide synthesizes theoretical substituent effects with field-proven experimental protocols to establish a self-validating framework for spectral interpretation.
Molecular Architecture and Substituent Effects
The chemical shifts observed in the NMR spectra of substituted pyridines are dictated by a complex interplay of inductive ( −I/+I ), resonance ( −M/+M ), and anisotropic effects. Understanding these causal relationships is critical for accurate spectral assignment:
-
C2-Ethoxy Group ( −OCH2CH3 ): The oxygen atom exerts a strong electron-donating resonance effect ( +M ) into the pyridine ring. This significantly increases electron density at the ortho (C3) and para (C5) positions, leading to a pronounced upfield (shielding) shift for both the C3 carbon and its attached proton [2].
-
C5-Chloro Group ( −Cl ): Chlorine is highly electronegative and exerts a strong electron-withdrawing inductive effect ( −I ). This depletes electron density from the adjacent C6 position, resulting in a downfield (deshielding) shift for the C6 proton. Furthermore, the "heavy atom effect" of chlorine uniquely influences the 13 C resonance of C5.
-
C4-Hydroxymethyl Group ( −CH2OH ): This moiety is weakly electron-withdrawing via induction but primarily serves as a diagnostic handle due to the lack of scalar coupling between the isolated methylene protons and the pyridine ring protons.
Electronic effects of substituents on the chemical shifts of the pyridine ring.
Experimental NMR Acquisition Protocols
To ensure absolute scientific integrity, the following methodology establishes a self-validating system . Every parameter is chosen with a specific causal purpose to prevent spectral artifacts and ensure quantitative accuracy.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl3 is selected because it lacks protons (minimizing solvent signal interference) and provides a deuterium lock signal for magnetic field stabilization. TMS acts as an internal standard for precise chemical shift calibration at 0.00 ppm.
-
-
Probe Tuning and Shimming: Insert the sample into a 400 MHz NMR spectrometer. Lock the spectrometer to the deuterium frequency and perform automated shimming (Z1-Z5 gradients).
-
Causality: Proper shimming ensures highly resolved peaks, which is critical for measuring accurate J -coupling constants (e.g., the 7.1 Hz coupling of the ethoxy group).
-
-
1 H NMR Acquisition: Execute a standard 1D single-pulse sequence (zg30) with 16 scans and a relaxation delay (d1) of 2.0 seconds.
-
Causality: A 2.0s delay ensures that all protons, particularly the sterically hindered hydroxyl proton, return to thermal equilibrium between pulses. This guarantees that the integration values accurately reflect the stoichiometric ratio of the protons [3].
-
-
13 C NMR Acquisition: Execute a power-gated decoupling sequence (zgpg30) with 1024 scans.
-
Causality: 13 C has a low natural abundance (~1.1%). Acquiring 1024 scans significantly increases the signal-to-noise ratio, ensuring that quaternary carbons (C2, C4, C5) are clearly visible above the baseline.
-
-
Processing and Self-Validation: Apply a zero-filling factor of 2 and an exponential window function. Set the TMS peak to exactly 0.00 ppm.
-
Self-Validation Check: Verify that the residual CHCl3 peak appears at exactly 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C). Any deviation indicates potential sample matrix effects or temperature fluctuations, prompting a recalibration [4].
-
Step-by-step workflow for the acquisition and processing of NMR spectra.
1 H NMR Spectral Analysis
The 1 H NMR spectrum of (5-Chloro-2-ethoxypyridin-4-yl)methanol is highly diagnostic. Because positions 2, 4, and 5 are substituted, the pyridine ring contains only two isolated protons (H-3 and H-6). Because they are para to each other, their scalar coupling is typically negligible ( <0.5 Hz), resulting in two distinct singlets.
Table 1: 1 H NMR Assignments (400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Assignment |
| H-6 | 8.15 | Singlet (s) | - | 1H | Deshielded by adjacent N atom and -I effect of C5-Cl. |
| H-3 | 6.82 | Singlet (s) | - | 1H | Shielded by the strong +M resonance effect of the C2-ethoxy group. |
| −CH2OH | 4.72 | Singlet (s) | - | 2H | Isolated methylene protons adjacent to the electronegative oxygen. |
| −OCH2CH3 | 4.35 | Quartet (q) | 7.1 | 2H | Deshielded by direct attachment to oxygen; splits into a quartet by the adjacent −CH3 . |
| −OH | 2.50 | Broad Singlet (br s) | - | 1H | Exchangeable proton; shift varies with concentration and temperature. |
| −OCH2CH3 | 1.39 | Triplet (t) | 7.1 | 3H | Standard aliphatic methyl group; splits into a triplet by the adjacent −CH2− . |
13 C NMR Spectral Analysis
The 13 C NMR spectrum reveals 8 distinct carbon environments, confirming the molecular formula C8H10ClNO2 . The assignments rely heavily on the predictable impacts of heteroatom substitution.
Table 2: 13 C NMR Assignments (100 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Mechanistic Assignment |
| C-2 | 162.1 | Quaternary ( Cq ) | Most downfield carbon due to direct attachment to the electronegative ethoxy oxygen and the ring nitrogen. |
| C-4 | 148.5 | Quaternary ( Cq ) | Deshielded by the attached hydroxymethyl group. |
| C-6 | 145.6 | Methine ( CH ) | Deshielded by the adjacent nitrogen atom. |
| C-5 | 118.2 | Quaternary ( Cq ) | Shifted upfield relative to typical aromatic carbons due to the heavy atom effect of Chlorine. |
| C-3 | 108.4 | Methine ( CH ) | Most upfield aromatic carbon due to the strong +M shielding from the C2-ethoxy group. |
| −OCH2CH3 | 62.3 | Methylene ( CH2 ) | Standard shift for an aliphatic carbon single-bonded to oxygen. |
| −CH2OH | 60.5 | Methylene ( CH2 ) | Standard shift for a primary alcohol carbon. |
| −OCH2CH3 | 14.5 | Methyl ( CH3 ) | Standard aliphatic methyl carbon. |
2D NMR Strategies for Unambiguous Assignment
While 1D NMR provides a robust foundation, complex matrices or novel derivatives may require 2D NMR techniques for absolute structural verification [3]:
-
HSQC (Heteronuclear Single Quantum Coherence): Used to directly correlate the 1 H signals at 8.15 ppm and 6.82 ppm to their respective 13 C signals at 145.6 ppm and 108.4 ppm, confirming which carbon holds which proton.
-
HMBC (Heteronuclear Multiple Bond Correlation): Crucial for verifying the placement of the quaternary carbons. For instance, the methylene protons of the hydroxymethyl group (4.72 ppm) will show strong 3JCH correlations to C3 (108.4 ppm) and C5 (118.2 ppm), unambiguously anchoring the −CH2OH group at position 4.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]
-
Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry" (3rd Edition). Elsevier. URL:[Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). "Structure Determination of Organic Compounds: Tables of Spectral Data" (5th Edition). Springer. URL:[Link]
